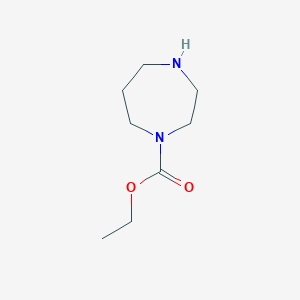
Ethyl 1,4-diazepane-1-carboxylate
Cat. No. B179771
Key on ui cas rn:
18739-39-4
M. Wt: 172.22 g/mol
InChI Key: CYXOGUSFYRBSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06194406B1
Procedure details


Combine [1,4]diazepane (33.9 g, 340 mmol) and water (250 mL). Add methyl orange and adjust the pH using 3 M aqueous hydrochloric acid solution until the indicator turns red. Add dropwise, ethyl chloroformate (38 mL, 400 mmol) over about 2.5 hours while maintaining the pH using first aqueous sodium acetate and then aqueous sodium hydroxide solution. After the addition is complete adjust the pH to 8 using aqueous sodium hydroxide solution and extract three times with diethyl ether. Discard the organic extracts and saturate the aqueous layer with potassium carbonate. Extract three times with diethyl ether. Combined organic layers from the second extraction, dry the over Na2SO4, filter, and evaporate in vacuo to give a 1-ethoxycarbonyl[1,4]diazepane.








Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CN(C1C=CC(N=NC2C=CC(S(O)(=O)=O)=CC=2)=CC=1)C.Cl.Cl[C:31]([O:33][CH2:34][CH3:35])=[O:32].C([O-])(=O)C.[Na+].[OH-].[Na+]>O>[CH2:34]([O:33][C:31]([N:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:32])[CH3:35] |f:4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=1C=CC(=CC1)N=NC=2C=CC(=CC2)S(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Eight
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract three times with diethyl ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
saturate the aqueous layer with potassium carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract three times with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Combined organic layers from the second extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry the over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)N1CCNCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
